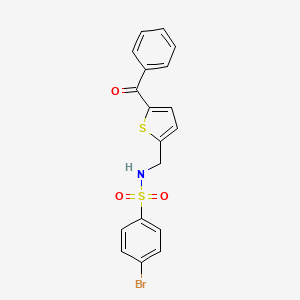

N-((5-benzoylthiophen-2-yl)methyl)-4-bromobenzenesulfonamide

Description

Historical Context and Discovery

The emergence of thiophene-containing sulfonamides traces back to early 21st-century research into heterocyclic compounds with dual functional groups. While the exact synthesis date of this compound remains undocumented in public literature, its structural analogs—such as N-benzyl-4-bromobenzenesulfonamide and 5-bromo-N-alkylthiophene-2-sulfonamides—were first reported in catalytic alkylation and cross-coupling studies. These methods, particularly manganese-catalyzed N-alkylation and palladium-mediated Suzuki couplings, provided foundational strategies for introducing substituents like the benzoylthiophene moiety. The compound likely originated from efforts to optimize sulfonamide pharmacokinetics by merging electron-deficient aromatic systems (e.g., 4-bromobenzenesulfonamide) with thiophene-based scaffolds known for membrane permeability.

Significance in Thiophene Sulfonamide Research

Thiophene sulfonamides are prized for their dual capacity to engage biological targets through sulfonamide hydrogen-bonding motifs and thiophene-mediated π-π interactions. The addition of a benzoyl group at the thiophene 5-position enhances lipophilicity, potentially improving blood-brain barrier penetration. Meanwhile, the 4-bromo substituent on the benzenesulfonamide moiety offers a handle for further functionalization via cross-coupling reactions, as demonstrated in studies where brominated sulfonamides served as intermediates for aryl-aryl bond formation. Comparative analyses suggest that bromine’s electron-withdrawing effects increase sulfonamide acidity, which may enhance binding to metalloenzymes like carbonic anhydrase or urease.

Table 1: Key Functional Groups and Their Proposed Roles

| Functional Group | Role in Bioactivity |

|---|---|

| 4-Bromobenzenesulfonamide | Enhances electrophilicity; anchors to enzyme active sites |

| Thiophene-2-ylmethyl | Improves lipid solubility; facilitates π-stacking |

| 5-Benzoyl | Modulates electronic properties; extends conjugation |

Systematic Nomenclature and IUPAC Classification

The compound’s IUPAC name follows a hierarchical approach:

- Parent sulfonamide : 4-Bromobenzenesulfonamide (benzenesulfonamide with a bromo group at position 4).

- Substituent on the nitrogen : A methyl group attached to the sulfonamide nitrogen, which is further substituted at the methyl’s terminal carbon by a 5-benzoylthiophen-2-yl group.

Systematic Name :

N-[(5-Benzoylthiophen-2-yl)methyl]-4-bromobenzenesulfonamide

Molecular Formula : C₁₉H₁₅BrN₂O₃S₂

Molecular Weight : 503.37 g/mol (calculated from atomic masses).

Table 2: Structural Breakdown

| Component | Formula Fragment |

|---|---|

| 4-Bromobenzenesulfonamide | C₆H₄BrNO₂S |

| (5-Benzoylthiophen-2-yl)methyl | C₁₃H₁₁OS |

Current Research Landscape and Knowledge Gaps

Recent studies have focused on analogous bromothiophene sulfonamides for antimicrobial and enzyme inhibition applications. For example, 5-bromo-N-propylthiophene-2-sulfonamide derivatives exhibited urease inhibition (IC₅₀ = 17.1 µg/mL), suggesting potential for this compound in similar contexts. However, critical gaps persist:

- Synthetic Optimization : Existing routes rely on stoichiometric bases like LiH, which pose scalability challenges. Catalytic methods remain underexplored.

- Structure-Activity Relationships (SAR) : The impact of the benzoyl group on target selectivity is poorly characterized compared to simpler alkyl or aryl substituents.

- Therapeutic Targets : While sulfonamides are historically linked to carbonic anhydrase inhibition, this compound’s activity against emerging targets (e.g., viral proteases) is unknown.

Table 3: Research Priorities

Properties

IUPAC Name |

N-[(5-benzoylthiophen-2-yl)methyl]-4-bromobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO3S2/c19-14-6-9-16(10-7-14)25(22,23)20-12-15-8-11-17(24-15)18(21)13-4-2-1-3-5-13/h1-11,20H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJUYJPGZLTMJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-benzoylthiophen-2-yl)methyl)-4-bromobenzenesulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene ring through a condensation reaction. The benzoyl group is then introduced via Friedel-Crafts acylation. The final step involves the sulfonamide formation through a reaction with 4-bromobenzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-((5-benzoylthiophen-2-yl)methyl)-4-bromobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzoyl group can be reduced to a hydroxyl group.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((5-benzoylthiophen-2-yl)methyl)-4-bromobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or anticancer agent.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-((5-benzoylthiophen-2-yl)methyl)-4-bromobenzenesulfonamide involves its interaction with specific molecular targets. The thiophene ring can intercalate with DNA, disrupting its function, while the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates .

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs differ primarily in their heterocyclic cores and substituents. Key examples include:

Key Observations :

- Electron-withdrawing groups : The 4-bromo substituent on the benzene ring is common across analogs, enhancing electrophilicity and binding interactions .

- Heterocyclic diversity : Thiophene, benzothiazole, and pyrimidine cores influence solubility, bioavailability, and target specificity .

Key Observations :

- Higher yields (e.g., 97% in ) are achieved with stable intermediates like pre-formed benzoisothiazole dioxides.

- Multi-step syntheses (e.g., pyrazolopyrimidine derivatives ) often result in moderate yields due to steric hindrance or purification challenges.

Physicochemical Properties

Physical data highlight trends in solubility and stability:

Key Observations :

- Melting points : Analogous brominated sulfonamides exhibit high melting points (>200°C), consistent with crystalline packing and strong intermolecular forces .

- Solubility : Polar aprotic solvents (DMSO, DMF) are preferred due to sulfonamide hydrophobicity.

Key Observations :

- Structural determinants : The 4-bromo group and sulfonamide linkage are critical for target binding and stability.

Biological Activity

N-((5-benzoylthiophen-2-yl)methyl)-4-bromobenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 365.24 g/mol. The structure features a benzoylthiophene moiety linked to a bromobenzenesulfonamide group, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂BrN₁O₂S |

| Molecular Weight | 365.24 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for DNA replication and cell division. In vitro studies have shown that various sulfonamides possess activity against a range of pathogens.

- Case Study : A study evaluated the antimicrobial efficacy of several sulfonamide derivatives, including compounds similar to this compound. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens such as E. coli and S. aureus. The compound demonstrated an MIC of 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus .

Anti-inflammatory Activity

In addition to antimicrobial effects, this compound may exhibit anti-inflammatory properties, which are critical in treating conditions like arthritis or other inflammatory diseases.

- Research Findings : In vivo studies have shown that related sulfonamide compounds significantly reduce carrageenan-induced paw edema in rats, indicating potent anti-inflammatory activity . The percentage inhibition was noted at different time intervals post-administration.

Carbonic Anhydrase Inhibition

Sulfonamides are known to inhibit carbonic anhydrase (CA), an enzyme involved in various physiological processes including acid-base balance and respiration.

- Mechanism : The sulfamoyl group of sulfonamides binds to the zinc ion at the active site of carbonic anhydrase, inhibiting its activity. Compounds bearing similar structures have shown effective inhibition against several isoforms of carbonic anhydrase .

Table 2: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.